molecular formula C19H20FNO5S B12786223 N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate CAS No. 134987-57-8

N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate

Cat. No.: B12786223
CAS No.: 134987-57-8
M. Wt: 393.4 g/mol
InChI Key: YUTBWLWOLKCYSN-WLHGVMLRSA-N
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Description

N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylamine core substituted with dimethyl, fluoro, and hydroxyphenylthio groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzylamine derivative reacts with a fluorinated phenylthio compound under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The final step involves the formation of the maleate salt by reacting the amine with maleic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxyphenylthio group may interact with thiol groups in proteins, affecting their function. The fluoro group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine
  • N,N-Dimethyl-5-chloro-2-(3-hydroxyphenylthio)benzylamine
  • N,N-Dimethyl-5-fluoro-2-(4-hydroxyphenylthio)benzylamine

Uniqueness

N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate stands out due to the specific positioning of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both fluoro and hydroxyphenylthio groups enhances its potential for diverse applications compared to its analogs.

Properties

CAS No.

134987-57-8

Molecular Formula

C19H20FNO5S

Molecular Weight

393.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[2-[(dimethylamino)methyl]-4-fluorophenyl]sulfanylphenol

InChI

InChI=1S/C15H16FNOS.C4H4O4/c1-17(2)10-11-8-12(16)6-7-15(11)19-14-5-3-4-13(18)9-14;5-3(6)1-2-4(7)8/h3-9,18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YUTBWLWOLKCYSN-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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